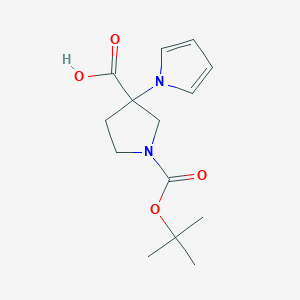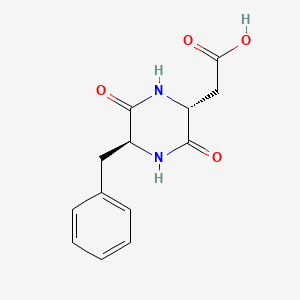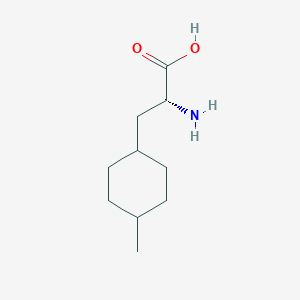
(R)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is a chiral amino acid derivative with a unique cyclohexyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid typically involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This intermediate can be further reacted with appropriate reagents to form the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. For example, using sodium azide instead of more hazardous diazoimide reduces pollution and simplifies the process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted amino acid derivatives.
Scientific Research Applications
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl ring structure provides unique steric and electronic properties that can influence binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the cyclohexyl ring can interact with hydrophobic regions.
Comparison with Similar Compounds
Similar Compounds
- trans-4-Methylcyclohexanecarboxylic acid
- trans-4-Methylcyclohexylamine
- Tranexamic acid
Uniqueness
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is unique due to its chiral center and the presence of both an amino group and a cyclohexyl ring. This combination of features provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
ZJAOOFZQGVLEHN-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCC(CC1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1CCC(CC1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



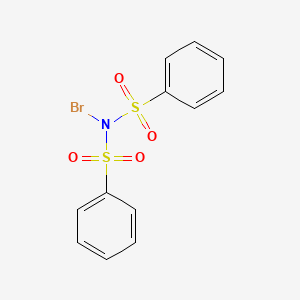

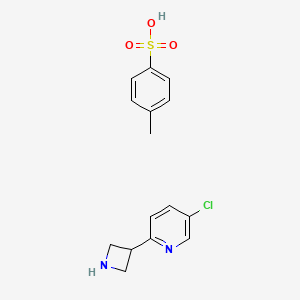
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)



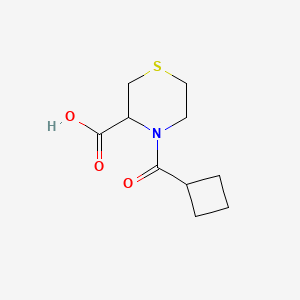
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
